molecular formula C6H7F3N2O B2536279 (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol CAS No. 676236-50-3

(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B2536279
Key on ui cas rn: 676236-50-3
M. Wt: 180.13
InChI Key: QXNXUWUDHVFUMM-UHFFFAOYSA-N
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Patent
US07964732B2

Procedure details

LiBH4 in THF (2M, 15 ml, 0.03 mole) was added dropwise to a stirred solution of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3.32 g, 0.015 mole) in THF (40 ml) at room temperature under nitrogen. The solution was then stirred under reflux for 18 hrs. After cooling, the cloudy solution was evaporated at room temperature to give an oil. Water was added (heavy ppt. of white solid) and the mixture chilled and treated cautiously with hydrochloric acid (2M) to pH 2 (no solid remaining, to give an oil). The mixture was neutralised with sodium carbonate and the mixture extracted with diethyl ether (3×20 ml). The organic layer was separated and back-washed with brine (3×30 ml). The organic layer was separated, dried (Na2SO4), filtered and evaporated to give an oil. Yield 3 g. An aliquot (150 mg) was dissolved in dichloromethane and purified using an ISCO Companion (4 g silica col. CH2Cl2 to CH2Cl2:ethyl acetate 9:1). The appropriate fractions were combined and evaporated to give an oil, 72 mg. 1H NMR (400 MHz, CDCl3) δ 7.54 (s, 1H) 4.69, 4.48 (d, 2H) 4.00 (s, 3H) 1.70, 1.68, 1.67 (t, 1H). MS (ESI) m/z 181 (M+H)+. LC-MS m/z 181 (M+H) GC-MS FID 100% Cl+ 181 (M+H)+. TLC CH2Cl2:ethyl acetate 9:1 0.25 UV−ve DNPH+ve.
Name
CH2Cl2 ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cl+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[CH3:3][N:4]1[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7]([C:13](OCC)=[O:14])[CH:6]=[N:5]1.Cl.C(=O)([O-])[O-].[Na+].[Na+].C1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(NN)C=1>C1COCC1.ClCCl.C(Cl)Cl.C(OCC)(=O)C.O>[CH3:3][N:4]1[C:8]([C:9]([F:10])([F:11])[F:12])=[C:7]([CH2:13][OH:14])[CH:6]=[N:5]1 |f:0.1,4.5.6,10.11|

Inputs

Step One
Name
CH2Cl2 ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
3.32 g
Type
reactant
Smiles
CN1N=CC(=C1C(F)(F)F)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Cl+
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the cloudy solution was evaporated at room temperature
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture chilled
CUSTOM
Type
CUSTOM
Details
to give an oil)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (3×20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
back-washed with brine (3×30 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil, 72 mg

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1C(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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